N-[4-(difluoromethylthio)phenyl]-5-[(2-hydroxy-5-methoxyphenyl)-oxomethyl]-2-imino-3-pyrancarboxamide
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Overview
Description
N-[4-(difluoromethylthio)phenyl]-5-[(2-hydroxy-5-methoxyphenyl)-oxomethyl]-2-imino-3-pyrancarboxamide is an aromatic amide.
Scientific Research Applications
Tautomerism Studies : Some compounds closely related to N-[4-(difluoromethylthio)phenyl]-5-[(2-hydroxy-5-methoxyphenyl)-oxomethyl]-2-imino-3-pyrancarboxamide have been analyzed for their tautomerism. Tautomerism is a chemical phenomenon where a chemical compound exists in two or more readily interconvertible structures that are called tautomers. Studies in this area contribute significantly to the understanding of chemical bonding and molecular structure (Brandsma et al., 1998).
Inhibition of Protein Kinases : Certain derivatives of the compound have been found to inhibit tyrosine-specific protein kinases. This is particularly relevant in cancer research as protein kinases play a crucial role in cell signaling and are targets for cancer therapy (Shiraishi et al., 1987).
Cytotoxicity Studies : Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. Such studies are important in the development of new anticancer drugs (Hassan et al., 2014).
Antibacterial Activity : Some derivatives have been synthesized and tested for their antibacterial activity. Understanding the antibacterial properties of these compounds is vital for developing new antibiotics (Aghekyan et al., 2020).
Pharmacological Evaluation : Various novel derivatives, including those with structural similarities to N-[4-(difluoromethylthio)phenyl]-5-[(2-hydroxy-5-methoxyphenyl)-oxomethyl]-2-imino-3-pyrancarboxamide, have been evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies are crucial in drug development (Faheem, 2018).
properties
Molecular Formula |
C21H16F2N2O5S |
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Molecular Weight |
446.4 g/mol |
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-5-(2-hydroxy-5-methoxybenzoyl)-2-iminopyran-3-carboxamide |
InChI |
InChI=1S/C21H16F2N2O5S/c1-29-13-4-7-17(26)15(9-13)18(27)11-8-16(19(24)30-10-11)20(28)25-12-2-5-14(6-3-12)31-21(22)23/h2-10,21,24,26H,1H3,(H,25,28) |
InChI Key |
JOLCWSYBUSOJKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)C2=COC(=N)C(=C2)C(=O)NC3=CC=C(C=C3)SC(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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